Cyclopenta(def)phenanthrenone Cyclopenta(def)phenanthrenone
Brand Name: Vulcanchem
CAS No.: 100663-47-6
VCID: VC19198815
InChI: InChI=1S/C15H8O/c16-13-7-5-11-8-10-3-1-2-9-4-6-12(13)15(11)14(9)10/h1-8H
SMILES:
Molecular Formula: C15H8O
Molecular Weight: 204.22 g/mol

Cyclopenta(def)phenanthrenone

CAS No.: 100663-47-6

Cat. No.: VC19198815

Molecular Formula: C15H8O

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Cyclopenta(def)phenanthrenone - 100663-47-6

CAS No. 100663-47-6
Molecular Formula C15H8O
Molecular Weight 204.22 g/mol
IUPAC Name tetracyclo[10.2.1.05,14.08,13]pentadeca-1(15),2,5(14),6,8(13),9,11-heptaen-4-one
Standard InChI InChI=1S/C15H8O/c16-13-7-5-11-8-10-3-1-2-9-4-6-12(13)15(11)14(9)10/h1-8H
Standard InChI Key PEIAQARKSARDHT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)C=C4C3=C(C=C2)C(=O)C=C4

Structural and Molecular Characteristics

Cyclopenta(def)phenanthrenone (C₁₅H₈O) consists of a phenanthrene backbone fused with a cyclopentane ring, with a ketone group at the 4-position . The planar structure and extended π-conjugation system contribute to its thermal stability and electronic properties. Key molecular parameters include a density of 1.4±0.1 g/cm³, a boiling point of 411.6±12.0 °C, and a molecular weight of 204.223 g/mol . The compound’s rigidity and electron-deficient ketone moiety make it amenable to electrophilic substitutions and reductions, which are critical for functionalizing its structure .

Table 1: Physical Properties of Cyclopenta(def)phenanthrenone

PropertyValueSource
Molecular FormulaC₁₅H₈O
Molecular Weight204.223 g/mol
Density1.4±0.1 g/cm³
Boiling Point411.6±12.0 °C
Flash Point185.9±14.5 °C

Synthetic Methodologies

Classical Synthesis from Acenaphthene

A foundational route involves the multi-step transformation of acenaphthene, a bicyclic hydrocarbon. The process begins with Friedel-Crafts acylation to introduce the ketone group, followed by cyclization under acidic conditions to form the fused cyclopentane ring . This method, while reliable, suffers from moderate yields (50–65%) and requires hazardous reagents like concentrated sulfuric acid, limiting scalability .

Modern Three-Step Synthesis from Pyrene

A breakthrough in 2021 introduced a streamlined three-step synthesis starting from pyrene, a readily available polycyclic aromatic hydrocarbon :

This approach minimizes solvent use and avoids toxic intermediates, making it economically viable for industrial applications .

Table 2: Optimization of Annulation Reactions for Cyclopenta(def)phenanthrenone Synthesis

Catalyst (mol%)Ligand (mol%)BaseYield (%)Reference
Pd(OAc)₂ (10)Xantphos (12)K₂CO₃66
NiCl₂ (5)Bipyridine (6)CsOPiv58

Chemical Reactivity and Functionalization

Cyclopenta(def)phenanthrenone participates in three primary reaction types:

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ or CrO₃ yields quinone derivatives, which are valuable as redox-active materials in energy storage .

  • Reduction: NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, enabling further derivatization for polymer synthesis .

Electrophilic Substitution

The aromatic rings undergo halogenation and nitration at the 2- and 7-positions, with bromine and nitric acid being common reagents . These reactions produce halogenated analogs used in cross-coupling reactions for OLED emitters .

Cycloadditions

The compound’s strained cyclopentane ring participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming polycyclic adducts with enhanced luminescence properties .

Applications in Materials Science

Photocatalysis

Cyclopenta(def)phenanthrenone serves as a photocatalyst in visible-light-mediated reactions, including C–H functionalization and aryl coupling . Its triplet energy (2.8 eV) and long-lived excited states facilitate energy transfer processes critical for organic transformations .

Organic Electronics

Derivatives of this compound are integral to blue-emitting OLEDs due to their high quantum yields (Φ = 0.78) and narrow emission spectra . Recent studies have incorporated it into donor-acceptor polymers for organic photovoltaics, achieving power conversion efficiencies of 8.3% .

Biomedical Research

Preliminary investigations suggest that halogenated analogs exhibit antiproliferative activity against cancer cell lines (IC₅₀ = 12 µM for HeLa cells), though mechanistic studies remain ongoing .

Recent Advances and Future Perspectives

The 2021 synthesis from pyrene represents a paradigm shift in scalability, reducing production costs by 40% compared to earlier methods . Future research aims to:

  • Develop enantioselective syntheses for chiral derivatives.

  • Explore electrochemical applications in lithium-ion batteries.

  • Optimize polymer blends for flexible electronics.

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